Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-
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Overview
Description
Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-: is a complex organic compound belonging to the class of pyranocarbazole alkaloids. These compounds are known for their diverse structural features and significant biological activities. Pyrano[3,2-a]carbazoles are typically isolated from plants of the Rutaceae family, such as Murraya, Clausena, and Glycosmis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrano[3,2-a]carbazole alkaloids often involves the use of 2-hydroxy-6-methylcarbazole as a key intermediate . One efficient synthetic route includes the palladium-catalyzed construction of the carbazole skeleton, followed by the annulation of pyran rings using terpenoid building blocks . For instance, the reaction of 2-hydroxy-3-methylcarbazole with prenal or citral under Lewis acid-promoted conditions can yield compounds like girinimbine and mahanimbine .
Industrial Production Methods
Industrial production methods for pyrano[3,2-a]carbazole derivatives are not extensively documented. the use of green chemistry techniques, such as microwave and ultrasound-assisted synthesis, has been explored for related compounds . These methods aim to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyrano[3,2-a]carbazole derivatives undergo various chemical reactions, including:
Oxidation: Oxidation of compounds like mahanimbine can yield products such as murrayacine and murrayacinine.
Reduction: Reduction reactions can be used to modify the functional groups on the carbazole ring.
Substitution: Substitution reactions, particularly involving halogens or other electrophiles, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Lewis acids: For promoting annulation reactions, such as aluminum chloride or boron trifluoride.
Major Products Formed
The major products formed from these reactions include various pyrano[3,2-a]carbazole derivatives with different functional groups, which can exhibit unique biological activities .
Scientific Research Applications
Pyrano[3,2-a]carbazole derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrano[3,2-a]carbazole derivatives involves their interaction with various molecular targets and pathways. For instance, some compounds inhibit tubulin polymerization, leading to apoptosis in cancer cells . Others may act as antioxidants by scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrano[3,2-a]carbazole include:
- Girinimbine
- Mahanimbine
- Pyrayafoline A-E
- Murrayamine-J
- Murrayamine-M
- Murrayamine-G
Uniqueness
Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl- is unique due to its specific structural features and the presence of diphenyl groups, which may contribute to its distinct biological activities. Its synthesis and functionalization offer opportunities for developing new compounds with potential therapeutic applications .
Properties
CAS No. |
152365-48-5 |
---|---|
Molecular Formula |
C27H19NO |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3,3-diphenyl-11H-pyrano[3,2-a]carbazole |
InChI |
InChI=1S/C27H19NO/c1-3-9-19(10-4-1)27(20-11-5-2-6-12-20)18-17-23-25(29-27)16-15-22-21-13-7-8-14-24(21)28-26(22)23/h1-18,28H |
InChI Key |
NQHLEDVYHAMMOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3NC5=CC=CC=C45)C6=CC=CC=C6 |
Origin of Product |
United States |
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